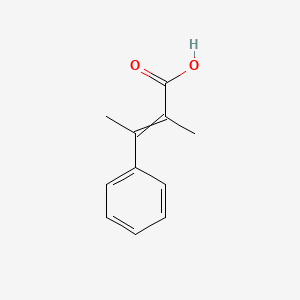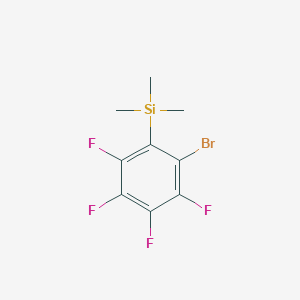
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H9BrF4Si It is characterized by the presence of a bromine atom, four fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane typically involves the reaction of 2-bromo-3,4,5,6-tetrafluorophenyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as organometallic reagents, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Catalysts: Palladium catalysts are used for coupling reactions.
Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl derivative of the original compound .
Applications De Recherche Scientifique
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the trimethylsilyl group can be selectively modified, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a trimethylsilyl group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring and a trifluoromethoxy group, offering different reactivity and applications.
Uniqueness
(2-Bromo-3,4,5,6-tetrafluorophenyl)(trimethyl)silane is unique due to the combination of its bromine, fluorine, and trimethylsilyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying complex chemical reactions .
Propriétés
Numéro CAS |
17048-07-6 |
|---|---|
Formule moléculaire |
C9H9BrF4Si |
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
(2-bromo-3,4,5,6-tetrafluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H9BrF4Si/c1-15(2,3)9-4(10)5(11)6(12)7(13)8(9)14/h1-3H3 |
Clé InChI |
DSGWTHXIPGTHRQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(C(=C1Br)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


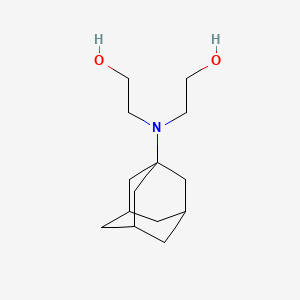
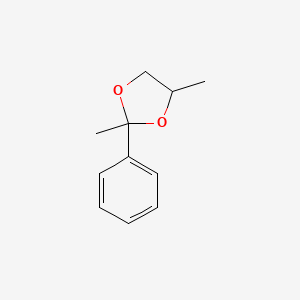

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)
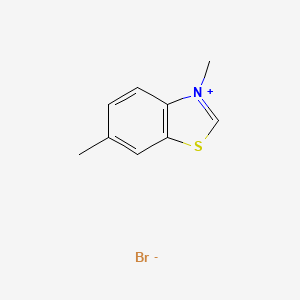
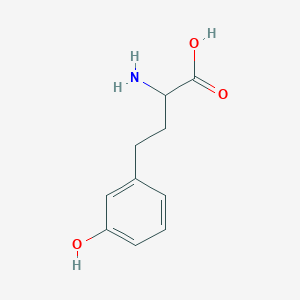
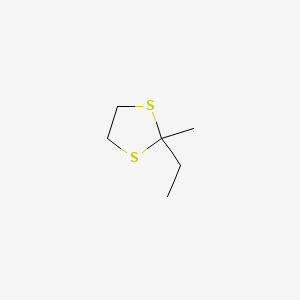
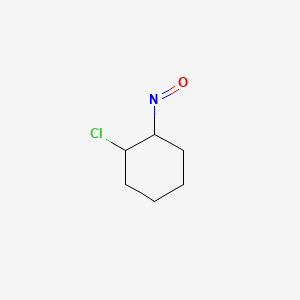
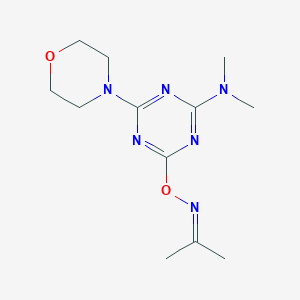
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
